An In-depth Technical Guide to 2-(1H-Indazol-3-yl)ethanol
An In-depth Technical Guide to 2-(1H-Indazol-3-yl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-(1H-Indazol-3-yl)ethanol. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document compiles predicted data based on the well-established chemistry of the indazole scaffold and its derivatives. The guide covers physicochemical properties, spectral data, a proposed synthetic protocol, and the potential biological significance of the molecule, making it a valuable resource for researchers in medicinal chemistry and drug discovery. The indazole core is a recognized privileged scaffold in numerous biologically active compounds, suggesting the potential for 2-(1H-Indazol-3-yl)ethanol to be a valuable building block in the development of novel therapeutics.[1][2][3][4][5]
Chemical Structure and Properties
2-(1H-Indazol-3-yl)ethanol possesses a bicyclic aromatic indazole core substituted at the 3-position with an ethanol group. The presence of the hydroxyl group and the nitrogen-containing heterocyclic system imparts specific chemical characteristics that are of interest in medicinal chemistry.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 2-(1H-Indazol-3-yl)ethanol. These values are estimated based on the properties of structurally related indazole derivatives and general chemical principles.
| Property | Predicted Value | Notes |
| Molecular Formula | C9H10N2O | |
| Molecular Weight | 162.19 g/mol | |
| Appearance | Likely a white to off-white solid | Based on similar 3-substituted indazoles.[6][7] |
| Melting Point | 130-160 °C | Estimated based on analogous 3-substituted indazoles.[6][7] |
| Boiling Point | > 300 °C | High boiling point is expected due to the polar nature and potential for hydrogen bonding. |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. Limited solubility in water and non-polar solvents. | The hydroxyl group and nitrogen atoms suggest solubility in polar protic and aprotic solvents. |
| pKa | ~4-5 (for the pyrazole N-H proton) and ~14-15 (for the hydroxyl proton) | Estimated based on the pKa of indazole and ethanol. |
Spectroscopic Data (Predicted)
The following sections detail the predicted spectroscopic data for 2-(1H-Indazol-3-yl)ethanol, derived from the analysis of known indazole derivatives.[7][8]
1H NMR Spectroscopy
The predicted 1H NMR spectrum in DMSO-d6 would likely show the following signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | N-H (indazole) |
| ~8.0 | d | 1H | Ar-H (H4) |
| ~7.7 | d | 1H | Ar-H (H7) |
| ~7.4 | t | 1H | Ar-H (H6) |
| ~7.2 | t | 1H | Ar-H (H5) |
| ~4.9 | t | 1H | -OH |
| ~3.8 | q | 2H | -CH2-OH |
| ~3.1 | t | 2H | Indazole-CH2- |
13C NMR Spectroscopy
The predicted 13C NMR spectrum in DMSO-d6 would likely exhibit the following resonances:
| Chemical Shift (δ, ppm) | Assignment |
| ~142.0 | C3 |
| ~140.5 | C7a |
| ~126.5 | C5 |
| ~121.5 | C6 |
| ~121.0 | C3a |
| ~120.0 | C4 |
| ~110.0 | C7 |
| ~60.0 | -CH2-OH |
| ~30.0 | Indazole-CH2- |
Infrared (IR) Spectroscopy
The predicted key IR absorption bands are listed below:
| Wavenumber (cm-1) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (alcohol) and N-H stretch (indazole) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1620-1600 | Medium | C=N and C=C stretch (aromatic) |
| 1500-1400 | Strong | C=C stretch (aromatic) |
| 1050-1000 | Strong | C-O stretch (primary alcohol) |
Mass Spectrometry
The predicted electron ionization (EI) mass spectrum would likely show a molecular ion peak [M]+ at m/z = 162. The fragmentation pattern is expected to involve the loss of the ethanol side chain or parts of it.
| m/z | Predicted Fragment |
| 162 | [M]+ |
| 131 | [M - CH2OH]+ |
| 118 | [Indazole]+ |
Experimental Protocols
As no specific synthesis for 2-(1H-Indazol-3-yl)ethanol has been published, a plausible synthetic route is proposed based on established methods for the synthesis of 3-substituted indazoles.[7][9][10]
Proposed Synthesis of 2-(1H-Indazol-3-yl)ethanol
A potential two-step synthesis is outlined below, starting from the readily available 1H-indazole-3-carboxylic acid.
Step 1: Esterification of 1H-Indazole-3-carboxylic acid
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Reaction: 1H-Indazole-3-carboxylic acid is converted to its methyl ester, methyl 1H-indazole-3-carboxylate.
-
Procedure:
-
Suspend 1H-indazole-3-carboxylic acid (1 equivalent) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Reduction of the Ester to the Alcohol
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Reaction: The methyl ester is reduced to the corresponding primary alcohol, 2-(1H-Indazol-3-yl)ethanol.
-
Procedure:
-
Dissolve methyl 1H-indazole-3-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of lithium aluminum hydride (LiAlH4) (1.5-2 equivalents) in THF.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
After completion, carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 2-(1H-Indazol-3-yl)ethanol.
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Mandatory Visualizations
Proposed Synthetic Pathway
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological activities of a novel series of indazole derivatives – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. researchgate.net [researchgate.net]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. rsc.org [rsc.org]
- 8. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

